
4-(3-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine is a member of pyrimidines.
Scientific Research Applications
Herbicidal Activity
Pyrimidine derivatives exhibit significant herbicidal activity. Compounds with methoxy groups at specific positions on the pyrimidine ring demonstrate high herbicidal effectiveness. The introduction of a substituent into certain positions can diminish activity. These compounds are noted for strong Hill reaction inhibition, although they may show poor selectivity between weeds and crops (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Synthesis and Characterization
The synthesis of pyrimidine derivatives involves multiple stages, including Claisen-Schmidt condensation reactions and reactions with guanidine nitrate. These synthesized compounds are characterized using various spectral analysis methods, highlighting their diverse pharmacological and biological activities (Jadhav, A. Jadhav, Kale, & Sirsat, 2022).
Molecular Structure Analysis
Detailed molecular structure analysis of these compounds, including X-ray diffraction and DFT studies, provides insights into their chemical reactivity and biological activities. Such analyses are crucial for understanding the correlation between molecular structure and macroscopic properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Antifungal and Antimicrobial Effects
Certain derivatives of pyrimidines demonstrate effective antifungal and antimicrobial properties. These compounds have been tested against various fungi, showing promising results in inhibiting fungal growth, making them potentially useful as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Synthesis of Functional Fluorophores
Pyrimidine derivatives serve as intermediates in the preparation of functional fluorophores. Their synthesis and regioselective properties have been explored, and they demonstrate significant fluorescence, making them useful in applications like fluorescent probes (Castillo, Tigreros, & Portilla, 2018).
properties
Product Name |
4-(3-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
|---|---|
Molecular Formula |
C22H21F3N4O |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H21F3N4O/c1-30-18-9-5-6-16(14-18)19-15-20(22(23,24)25)27-21(26-19)29-12-10-28(11-13-29)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
LVYVUROZBDFRGK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



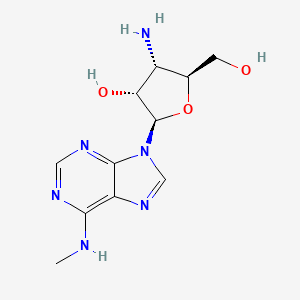
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)
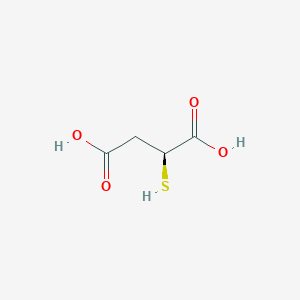
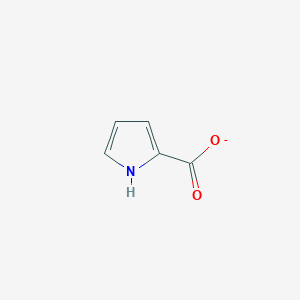

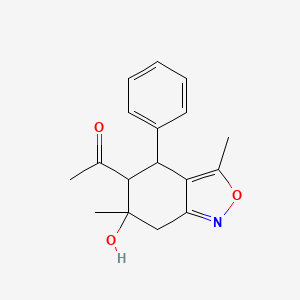
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
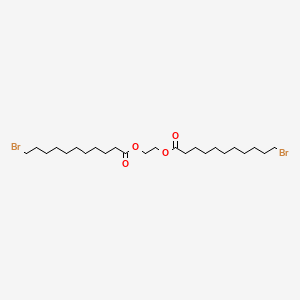
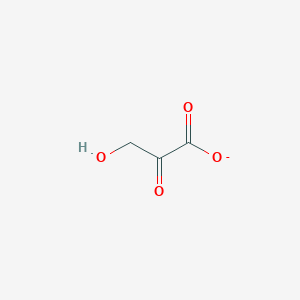
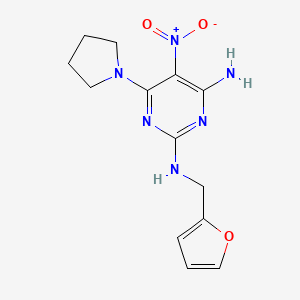
![4-[3-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1227826.png)

![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)
